2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide
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Overview
Description
2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide is a complex organic compound with a unique structure that combines a methoxy-phenoxy group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the 2-methoxy-phenoxy intermediate. This intermediate is then reacted with a thiazole derivative, such as 5-(4-methyl-benzyl)-thiazole, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide moiety can be reduced to form an amine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection sequences.
Phenyl isocyanate: Commonly used in organic synthesis for the preparation of various derivatives.
Uniqueness
2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-7-9-15(10-8-14)11-16-12-21-20(26-16)22-19(23)13-25-18-6-4-3-5-17(18)24-2/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODFEZUBXBIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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